
3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as Methylphenidate, is a widely used central nervous system (CNS) stimulant drug. It is primarily prescribed for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Aplicaciones Científicas De Investigación
3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate has been extensively researched for its therapeutic applications. It is primarily used for the treatment of ADHD and narcolepsy. It has also been studied for its potential use in the treatment of depression, cognitive impairment, and addiction.
Mecanismo De Acción
3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating attention, focus, and mood. 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain.
Biochemical and Physiological Effects:
3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate has several biochemical and physiological effects. It increases heart rate, blood pressure, and respiration. It also increases the release of glucose from the liver and decreases appetite. 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate has been shown to improve cognitive function, attention, and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action. It is also easy to administer and has a rapid onset of action. However, 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate has several limitations for lab experiments. It can be addictive and has the potential for abuse. It can also have adverse effects on the cardiovascular system.
Direcciones Futuras
There are several future directions for the research on 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate. One area of research is the development of new formulations that have a longer duration of action and fewer side effects. Another area of research is the investigation of its potential use in the treatment of other psychiatric disorders, such as anxiety and post-traumatic stress disorder. Additionally, there is a need for more research on the long-term effects of 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate use.
Conclusion:
In conclusion, 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate is a widely used CNS stimulant drug that is primarily used for the treatment of ADHD and narcolepsy. It has a well-known mechanism of action and has been extensively studied for its therapeutic applications. While it has several advantages for lab experiments, it also has limitations and potential adverse effects. There are several future directions for research on 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate, including the development of new formulations and investigation of its potential use in the treatment of other psychiatric disorders.
Métodos De Síntesis
The synthesis of 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate involves the reaction of piperidine with ethyl acetate, followed by the reaction of the resulting compound with methylamine. The final step is the reaction of the resulting compound with phenethyl chloride. This process results in the formation of 3-methyl-7-phenethyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dioneate.
Propiedades
IUPAC Name |
3-methyl-7-(2-phenylethyl)-8-[4-(2-phenylethyl)piperazin-1-yl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O2/c1-29-23-22(24(33)28-26(29)34)32(15-13-21-10-6-3-7-11-21)25(27-23)31-18-16-30(17-19-31)14-12-20-8-4-2-5-9-20/h2-11H,12-19H2,1H3,(H,28,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRZHPOMKBAJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCC4=CC=CC=C4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2810868.png)
![3-hydroxy-1-phenyl-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2810869.png)
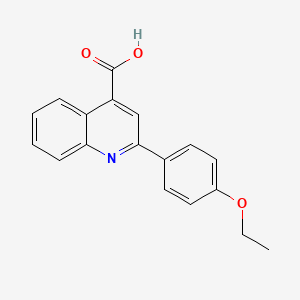
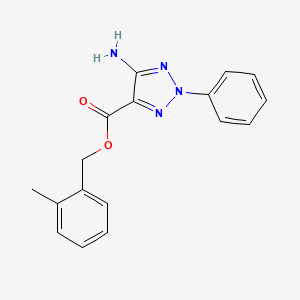

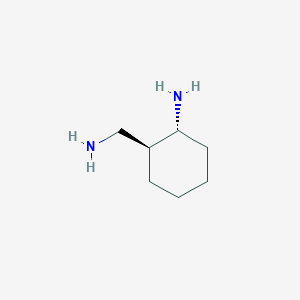
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2810875.png)
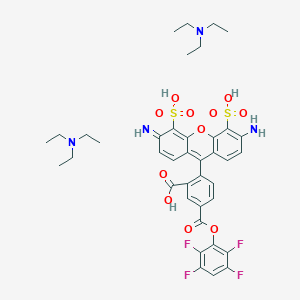
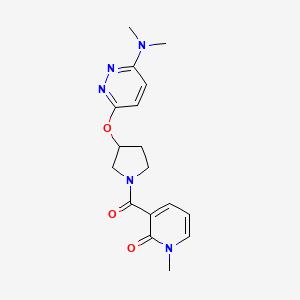
![[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B2810882.png)


![2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate](/img/structure/B2810887.png)